Methyl 2-amino-3-methyl-5-nitrobenzoate
Description
Methyl 2-amino-3-methyl-5-nitrobenzoate is an aromatic ester derivative featuring amino (NH₂), methyl (CH₃), and nitro (NO₂) substituents on a benzoate backbone. Its structure allows for diverse reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-amino-3-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-6(11(13)14)4-7(8(5)10)9(12)15-2/h3-4H,10H2,1-2H3 |
InChI Key |
LVXLIYJRATZLAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituent positions and functional groups, significantly impacting their physicochemical and biological properties. Below is a comparative analysis:
*Estimated based on analogous structures.
Physicochemical Properties
- Solubility : The methyl group in the target compound enhances lipophilicity compared to the methoxy analog (), which has higher polarity due to the oxygen atom .
- Melting Points: Methoxy-containing analogs (e.g., Methyl 4-amino-3-methoxy-5-nitrobenzoate) may exhibit higher melting points due to stronger hydrogen bonding compared to methyl-substituted derivatives .
- Crystallography: Substituent positioning influences crystal packing. For instance, the amino group in the target compound can act as a hydrogen bond donor, while nitro and ester groups accept bonds, affecting lattice stability .
Preparation Methods
Starting Material Selection
Commonly, m-toluic acid (3-methylbenzoic acid) or its derivatives serve as the starting materials due to their availability and suitable substitution pattern for further functionalization.
Nitration Reaction
- Objective: Introduce a nitro group at the 5-position relative to the methyl substituent.
- Reagents: Concentrated nitric acid (mass concentration 60-75%, preferably 63.5-70%) mixed with m-toluic acid.
- Conditions: Temperature maintained between 0 to 20 °C, preferably 0 to 10 °C, with stirring.
- Reaction Time: Approximately 1 to 2 hours.
- Outcome: Formation of 2-nitro-3-methylbenzoic acid (2-nitro-m-toluic acid).
- Notes: The volume ratio of m-toluic acid to nitric acid is optimized at 1 g : 3-5 mL, preferably 1 g : 4 mL, to maximize yield and control reaction exothermicity.
Reduction (Hydrogenation) of Nitro Group to Amino Group
- Objective: Convert the nitro group to an amino group to form 2-amino-3-methylbenzoic acid.
- Catalysts: Common hydrogenation catalysts include 10% Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel.
- Solvent: Ethanol is typically used for dissolving the nitro compound.
- Reaction Conditions: Hydrogen atmosphere at normal pressure, temperature ranging from 40 °C to 50 °C.
- Reaction Time: 2 to 3 hours.
- Yield: High yield observed, generally above 98%.
- Purity: Product purity typically exceeds 99% as determined by liquid phase analysis.
- Procedure: The reaction mixture is vacuumized and purged with hydrogen multiple times to remove air before hydrogenation.
Esterification to Methyl Ester (If Starting from Acid)
- Objective: Convert the carboxylic acid group to methyl ester.
- Reagents: Methanol with an acid catalyst (e.g., sulfuric acid or HCl).
- Conditions: Reflux under acidic conditions.
- Notes: This step may be performed before or after nitration depending on the synthetic route.
Chlorination and Halogenation (Optional for Related Compounds)
- While the focus is on the nitro and amino substituents, related compounds such as 2-amino-3-methyl-5-chlorobenzoic acid have been prepared via chlorination using dichlorohydantoin and benzoyl peroxide as catalysts in solvents like N,N-dimethylformamide (DMF).
- Reaction temperatures are typically 90-110 °C for 1-2 hours.
- These methods provide insights into regioselective substitution on the aromatic ring, potentially adaptable for nitration and amination steps.
Detailed Reaction Data and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | m-toluic acid + HNO3 (60-75%) | 0–20 (prefer 0-10) | 1–2 | — | — | Volume ratio m-toluic acid:HNO3 = 1:4 mL |
| Hydrogenation (Reduction) | 2-nitro-3-methylbenzoic acid + Pd/C + H2 + EtOH | 40–50 | 2–3 | 98.5–98.6 | 99.0–99.2 | Vacuum purge with H2 before reaction |
| Chlorination (Related step) | 2-amino-3-methylbenzoic acid + dichlorohydantoin + benzoyl peroxide + DMF | 90–110 | 1–2 | 85.9–87.7 | 99.0–99.5 | For chlorinated analogs |
Research Findings and Optimization Notes
- The nitration step is sensitive to temperature and acid concentration; controlling these parameters minimizes by-products and improves regioselectivity.
- Hydrogenation catalysts and conditions are optimized for complete reduction without over-reduction or degradation.
- Use of Pd/C catalyst in ethanol under mild conditions provides excellent yields and purity.
- Chlorination reactions in related compounds demonstrate the feasibility of selective substitution on the aromatic ring using mild chlorinating agents and radical initiators like benzoyl peroxide.
- The overall synthetic route is efficient, scalable, and uses relatively inexpensive starting materials, making it suitable for industrial applications.
Q & A
Q. Advanced
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl selectively reduces the nitro group to an amine without affecting the ester moiety .
- Electrophilic substitution : The amino group activates the aromatic ring at ortho/para positions, but steric hindrance from the methyl group at C3 directs reactions to C4 or C6 .
- Competing pathways : Monitor pH to prevent ester hydrolysis during reduction (e.g., use buffered conditions).
What strategies are used to evaluate the biological activity of this compound derivatives?
Q. Advanced
- Antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values .
- Structure-activity relationships (SAR) : Compare with analogs like methyl 2-amino-5-chlorobenzoate to assess the impact of substituents on bioactivity .
- Molecular docking : Use the nitro group as a hydrogen-bond acceptor to model interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase).
How can contradictory data on similar compounds (e.g., conflicting bioactivity or reactivity) be resolved?
Q. Advanced
- Comparative crystallography : Analyze hydrogen-bonding patterns (e.g., using graph-set analysis) to explain differences in stability or reactivity .
- Replicate conditions : Standardize assays (e.g., solvent, temperature) when testing analogs like methyl 5-iodo-2-methyl-3-nitrobenzoate .
- Meta-analysis : Cross-reference PubChem data (CID 53419673, 68761043) to identify outliers or synthesis artifacts .
What methodological approaches are used to study hydrogen bonding in this compound crystals?
Q. Advanced
- X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O bonds between amine and nitro groups) with SHELXL refinement .
- Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing patterns .
- Thermal analysis : Correlate melting points (e.g., 177–180°C for methyl 2-methyl-5-nitrobenzoate) with hydrogen-bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
